4-((4-(4-ethylphenyl)-2,2-dimethyl-2H-thiochromen-6-yl)ethynyl)benzoic acid
Overview
Description
This compound, also known as AGN194310, is a synthetic molecule with the empirical formula C28H24O2S . It has a molecular weight of 424.55 . It is a white to beige powder and is soluble in DMSO .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, oxygen, and sulfur atoms . The SMILES string representation of the molecule is `O=C(O)C1Scientific Research Applications
Electron-Acceptor Influence in Solar Cells
- A study by Yang et al. (2016) investigated the effects of electron-acceptors in photoelectrochemical cells, focusing on compounds similar to 4-((4-(4-ethylphenyl)-2,2-dimethyl-2H-thiochromen-6-yl)ethynyl)benzoic acid. They found that these compounds significantly impact energy levels, light-harvesting ability, and cell stability in dye-sensitized solar cells (Yang et al., 2016).
Heterocyclic Compound Synthesis
- Kaye and Nocanda (2002) reported on the synthesis of 3-substituted 2H-1-benzothiopyrans, a class of heterocycles including compounds structurally similar to the one . These compounds have potential applications in various chemical syntheses (Kaye & Nocanda, 2002).
Synthesis and Characterization in Medicinal Chemistry
- Waugh et al. (1985) synthesized and characterized selected heteroarotinoids, a category which includes similar structures. Their work provided foundational insights into the molecular structures and potential pharmacological activities of these compounds (Waugh et al., 1985).
Antibacterial Activity of Isochromene Derivatives
- Dabholkar and Tripathi (2011) explored the synthesis and antibacterial activity of isochromene and isoquinoline derivatives. Their findings contribute to understanding the potential biomedical applications of such compounds (Dabholkar & Tripathi, 2011).
Electrochemical Sensing Applications
- Lee et al. (2008) synthesized a compound with a carboxylic acid group for use as a conducting wire in biosensors. This research demonstrates the utility of such compounds in developing advanced sensing technologies (Lee et al., 2008).
properties
IUPAC Name |
4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKWKWYWOMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(4-ethylphenyl)-2,2-dimethyl-2H-thiochromen-6-yl)ethynyl)benzoic acid | |
CAS RN |
229961-45-9 | |
Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-194310 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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